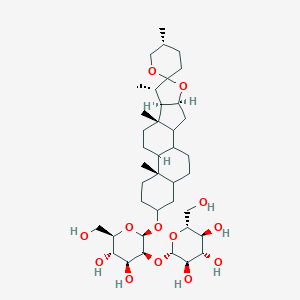
Smilageninoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Smilageninoside is a naturally occurring compound found in the roots of the plant, Smilax china. It has been used for centuries in traditional Chinese medicine for its anti-inflammatory and anti-cancer properties. In recent years, smilageninoside has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
Smilageninoside exerts its therapeutic effects through various mechanisms. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, smilageninoside has been found to regulate glucose metabolism and improve insulin sensitivity.
Biochemische Und Physiologische Effekte
Smilageninoside has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation. The compound also exhibits neuroprotective effects by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Smilageninoside has several advantages for lab experiments. It is a naturally occurring compound, making it readily available for research. It is also relatively stable and easy to synthesize. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on smilageninoside. One potential area of study is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of novel drug delivery systems to improve the bioavailability of smilageninoside. Additionally, further studies are needed to understand the compound's mechanism of action and its potential interactions with other drugs.
Synthesemethoden
Smilageninoside can be extracted from the roots of Smilax china using various methods such as steam distillation, Soxhlet extraction, and maceration. However, the most efficient method for obtaining smilageninoside is through column chromatography.
Wissenschaftliche Forschungsanwendungen
Smilageninoside has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. The compound has also been found to have antioxidant and neuroprotective properties.
Eigenschaften
CAS-Nummer |
138831-68-2 |
|---|---|
Produktname |
Smilageninoside |
Molekularformel |
C39H64O13 |
Molekulargewicht |
740.9 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20?,21?,22?,23?,24?,25+,26-,27-,28+,29-,30-,31+,32+,33-,34+,35+,36-,37+,38+,39?/m1/s1 |
InChI-Schlüssel |
MMTWXUQMLQGAPC-ZKXXMABPSA-N |
Isomerische SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Synonyme |
smilagenin 3-O-(beta-D-glucopyranosyl 1-2)-beta-D-mannopyranoside smilageninoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



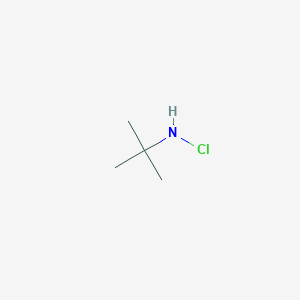
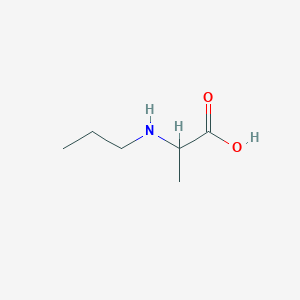


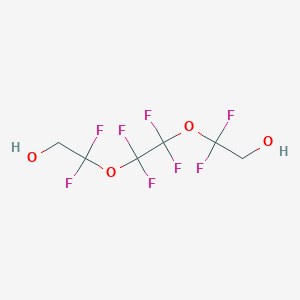
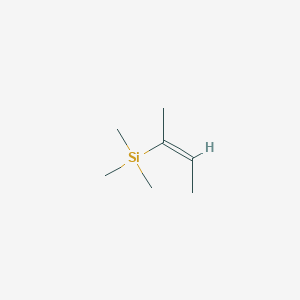
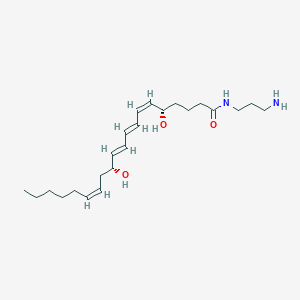

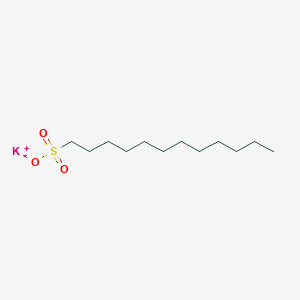
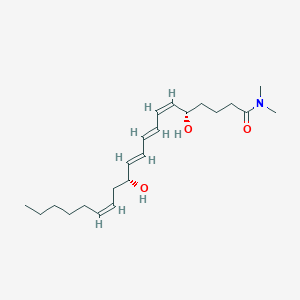
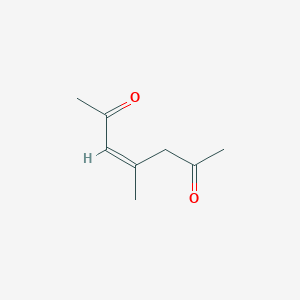

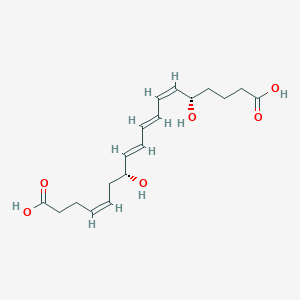
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)